molecular formula C15H10N2O3 B1453542 1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1374407-77-8

1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1453542
CAS No.: 1374407-77-8
M. Wt: 266.25 g/mol
InChI Key: RTCWFJGFEMREAC-UHFFFAOYSA-N
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Description

“1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 477851-17-5. It has a molecular weight of 280.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a dihydroisoquinoline ring attached to a pyridinyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound has a melting point of 257°C . It’s worth noting that compounds with similar structures, such as imidazole, are amphoteric in nature, meaning they can behave like both an acid and a base .

Scientific Research Applications

Synthesis and Structural Analysis

  • Homophthalic Acid Analogs

    Homophthalic acid and its aza analogs, including 1-oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid, were studied for their reactions with Vilsmeier reagent. This research provides insights into the synthesis and structural characterization of these compounds (Deady & Rodemann, 2001).

  • C-H Functionalization in Cyclic Amines

    The compound was involved in a study of C-H functionalization of cyclic amines, demonstrating its potential in the synthesis of ring-fused pyrrolines through redox-annulations (Kang et al., 2015).

  • X-ray Analysis of Spiroheterocyclic Compounds

    The structure of a derivative of this compound was analyzed using X-ray crystallography, providing valuable information on its conformation in different states (Stoyanova et al., 2010).

Catalysis and Reaction Studies

  • Use in Multi-Component Reactions

    The compound has been utilized in the synthesis of hexahydroquinolines, showcasing its role as an efficient catalyst in various chemical reactions (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

  • Synthesis of Anticancer Compounds

    Research has been conducted on the synthesis of derivatives of this compound and their potential anticancer activity, particularly against breast cancer cells (Gaber et al., 2021).

  • Photoluminescent Properties

    A study utilized a derivative of the compound in the construction of a photoluminescent coordination polymer, indicating its potential in materials science (Twaróg et al., 2020).

Medicinal Chemistry and Pharmacology

  • HCV NS5B Polymerase Inhibition

    The compound has been explored as a potential inhibitor of HCV NS5B polymerase, an important target in hepatitis C treatment (Deore et al., 2012).

  • Treatment of Bronchial Pneumonia in Children

    A derivative of the compound was synthesized and evaluated for its effectiveness in treating children with bronchial pneumonia, showcasing its potential in pediatric medicine (Ding & Zhong, 2022).

Properties

IUPAC Name

1-oxo-2-pyridin-2-ylisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-11-6-2-1-5-10(11)12(15(19)20)9-17(14)13-7-3-4-8-16-13/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCWFJGFEMREAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid
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1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid
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1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 6
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid

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